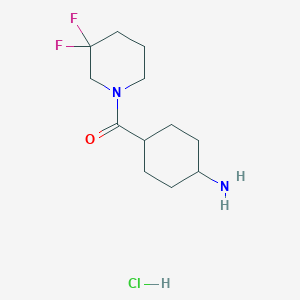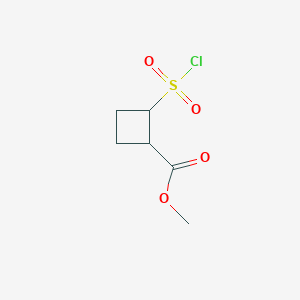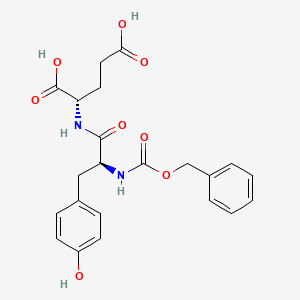
Chlorotris(2,2,3,3,4,4,4-heptafluoro-butoxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorotris(2,2,3,3,4,4,4-heptafluoro-butoxy)silane is a chemical compound known for its unique properties and applications. It is a silane compound with three heptafluorobutoxy groups attached to a silicon atom, along with a chlorine atom. This compound is of interest due to its high thermal stability, hydrophobicity, and resistance to chemicals, oils, and fuels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chlorotris(2,2,3,3,4,4,4-heptafluoro-butoxy)silane typically involves the reaction of heptafluorobutanol with a chlorosilane compound. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The general reaction can be represented as follows:
3 (2,2,3,3,4,4,4-heptafluorobutanol) + Chlorosilane→this compound + By-products
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using specialized equipment to handle the reactants and control the reaction conditions. The process typically includes steps such as purification and distillation to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Chlorotris(2,2,3,3,4,4,4-heptafluoro-butoxy)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups.
Hydrolysis: The compound can react with water to form silanols and heptafluorobutanol.
Condensation Reactions: It can participate in condensation reactions to form siloxanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.
Hydrolysis: Typically occurs in the presence of water or moisture.
Condensation Reactions: Often catalyzed by acids or bases.
Major Products Formed
Substitution Reactions: Products include substituted silanes and heptafluorobutanol.
Hydrolysis: Products include silanols and heptafluorobutanol.
Condensation Reactions: Products include siloxanes and water.
Scientific Research Applications
Chlorotris(2,2,3,3,4,4,4-heptafluoro-butoxy)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Employed in the modification of surfaces to create hydrophobic coatings.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of high-performance materials, such as coatings and sealants, due to its resistance to chemicals and thermal stability.
Mechanism of Action
The mechanism of action of Chlorotris(2,2,3,3,4,4,4-heptafluoro-butoxy)silane involves its ability to form strong bonds with various substrates. The heptafluorobutoxy groups provide hydrophobic properties, while the silicon atom can form stable bonds with other elements. This combination of properties makes it effective in creating durable and resistant coatings and materials.
Comparison with Similar Compounds
Similar Compounds
Chlorotris(2,2,3,3,4,4,4-heptafluorobutoxy)silane: Known for its high thermal stability and hydrophobicity.
2,2,3,3,4,4,4-Heptafluoro-1-butanol: Used as a halogenated solvent in various applications.
HFE-7000 (CF3CF2CF2OCH3): Employed as a substitute for chlorinated hydrocarbons due to its environmental acceptability.
Uniqueness
Chlorotris(2,2,3,3,4,4,4-heptafluoro-butoxy)silane stands out due to its combination of high thermal stability, chemical resistance, and hydrophobic properties. These characteristics make it particularly valuable in applications requiring durable and resistant materials.
Properties
CAS No. |
757-72-2 |
|---|---|
Molecular Formula |
C12H6ClF21O3Si |
Molecular Weight |
660.68 g/mol |
IUPAC Name |
chloro-tris(2,2,3,3,4,4,4-heptafluorobutoxy)silane |
InChI |
InChI=1S/C12H6ClF21O3Si/c13-38(35-1-4(14,15)7(20,21)10(26,27)28,36-2-5(16,17)8(22,23)11(29,30)31)37-3-6(18,19)9(24,25)12(32,33)34/h1-3H2 |
InChI Key |
XARNYZYNECWSDC-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(F)(F)F)(F)F)(F)F)O[Si](OCC(C(C(F)(F)F)(F)F)(F)F)(OCC(C(C(F)(F)F)(F)F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















